molecular formula C22H19N3 B12117404 N-benzyl-6-methyl-4-phenylquinazolin-2-amine

N-benzyl-6-methyl-4-phenylquinazolin-2-amine

Cat. No.: B12117404
M. Wt: 325.4 g/mol
InChI Key: WJBZXDOIYWYBPT-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-4-phenylquinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential. Quinazoline derivatives have been extensively studied due to their applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-methyl-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-benzyl-6-methyl-4-phenylquinazolin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-benzyl-6-methyl-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-benzyl-6-methyl-4-phenylquinazolin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a quinazoline moiety. Its molecular formula includes two nitrogen atoms within the quinazoline ring, contributing to its reactivity and biological properties.

Biological Activities

Quinazoline derivatives, including this compound, have been studied for a variety of biological activities:

  • Anticancer Activity : Quinazolines are known for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, this compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial effects, making them candidates for treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : Research indicates that quinazoline derivatives can also act as selective COX-II inhibitors, which are valuable in pain management and inflammation reduction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-benzylquinazolinoneContains a carbonyl groupAnticancer activityLacks the methyl group at position 6
4-(Phenylamino)quinazolineSubstituted at position 4Antimicrobial propertiesDifferent substitution pattern affects activity
6-MethylquinazolineSimple methyl substitutionVarious biological activitiesLacks benzyl and phenyl groups

The unique substitution pattern of this compound enhances its biological activity compared to other quinazoline derivatives.

Case Studies and Research Findings

  • Inhibition of VEGFR-2 : Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of VEGFR-2 with IC50 values around 0.56 μM. This suggests potential use in cancer therapies targeting angiogenesis .
  • Anticancer Screening : A study screened various derivatives against multiple cancer cell lines (e.g., HELA, MCF-7) and found promising antiproliferative effects, indicating that modifications to the quinazoline core could enhance therapeutic efficacy .
  • Anti-HCV Activity : Some quinazoline derivatives have been evaluated for their activity against hepatitis C virus (HCV), with certain compounds showing effective inhibition at micromolar concentrations .

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-6-methyl-4-phenylquinazolin-2-amine

InChI

InChI=1S/C22H19N3/c1-16-12-13-20-19(14-16)21(18-10-6-3-7-11-18)25-22(24-20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,24,25)

InChI Key

WJBZXDOIYWYBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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